molecular formula C14H15NO3S B2433923 3-methoxy-N-(p-tolyl)benzenesulfonamide CAS No. 670271-61-1

3-methoxy-N-(p-tolyl)benzenesulfonamide

Cat. No.: B2433923
CAS No.: 670271-61-1
M. Wt: 277.34
InChI Key: PNSRETVYLFSHKJ-UHFFFAOYSA-N
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Description

3-methoxy-N-(p-tolyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(p-tolyl)benzenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxybenzenesulfonamide
  • N-(p-tolyl)benzenesulfonamide
  • 4-methoxy-N-(p-tolyl)benzenesulfonamide

Uniqueness

3-methoxy-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a p-tolyl group on the benzene ring. This combination of functional groups can impart specific properties to the compound, such as increased solubility or enhanced biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methoxy-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-6-8-12(9-7-11)15-19(16,17)14-5-3-4-13(10-14)18-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSRETVYLFSHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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